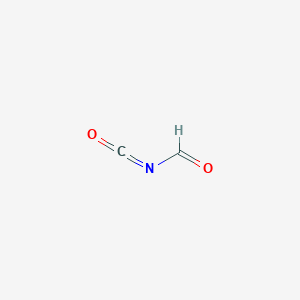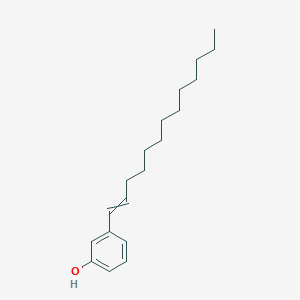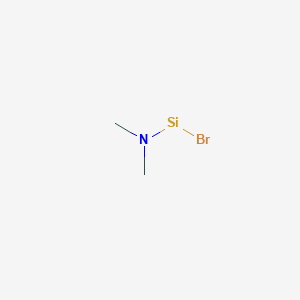
(Dimethylamino)bromosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-N,N-dimethylsilanamine is an organosilicon compound with the molecular formula C₂H₈BrNSi. This compound is characterized by the presence of a bromine atom attached to a silicon atom, which is further bonded to a dimethylamino group. The unique structure of 1-Bromo-N,N-dimethylsilanamine makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-N,N-dimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with bromosilane under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-N,N-dimethylsilanamine may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-N,N-dimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution: Various substituted silanamines.
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Scientific Research Applications
1-Bromo-N,N-dimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in modifying biomolecules and as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-N,N-dimethylsilanamine exerts its effects depends on the specific reaction or applicationThe silicon atom can form stable bonds with various functional groups, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
- 1-Chloro-N,N-dimethylsilanamine
- 1-Iodo-N,N-dimethylsilanamine
- 1-Fluoro-N,N-dimethylsilanamine
Comparison: 1-Bromo-N,N-dimethylsilanamine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromine derivative offers moderate reactivity, making it suitable for a wide range of applications without being overly reactive or too inert .
Properties
Molecular Formula |
C2H6BrNSi |
|---|---|
Molecular Weight |
152.06 g/mol |
InChI |
InChI=1S/C2H6BrNSi/c1-4(2)5-3/h1-2H3 |
InChI Key |
VCHLJOWEWBZASV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


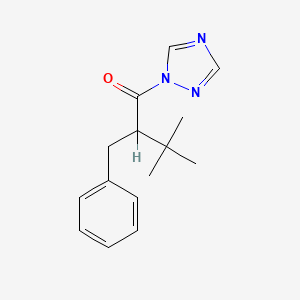
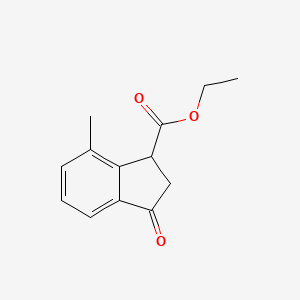
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
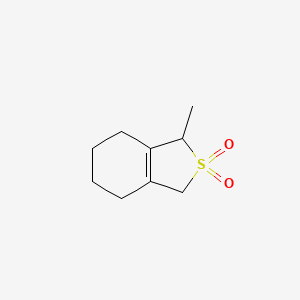
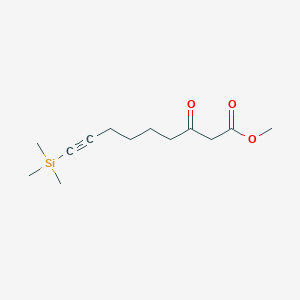


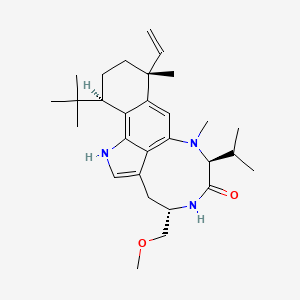
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

